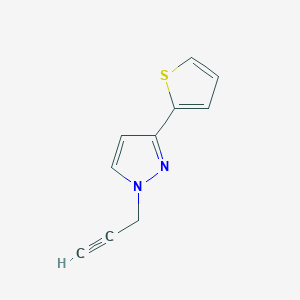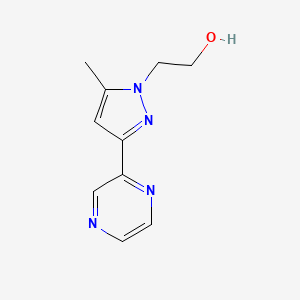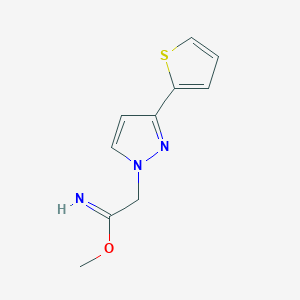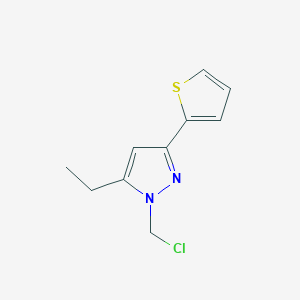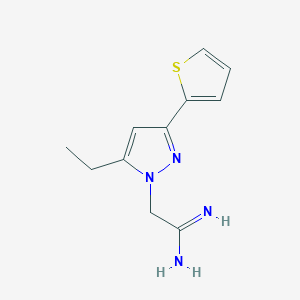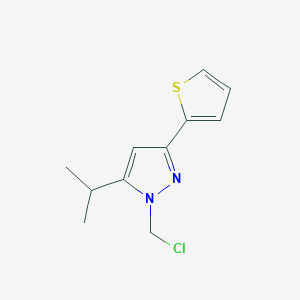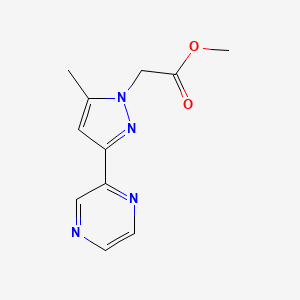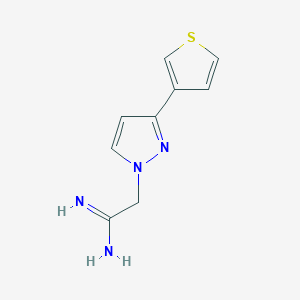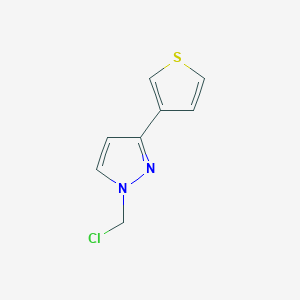
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
説明
Synthesis Analysis
FPyMP can be synthesized by the reaction of furan-2-carbaldehyde, 4-amino-1H-pyrazole, and 1-piperidinecarboxaldehyde in the presence of a base such as KOH or NaOH. The reaction takes place in a solvent such as ethanol or methanol. The compound is then purified by recrystallization.
Molecular Structure Analysis
The molecular formula of FPyMP is C13H17N3O. The molecular weight of FPyMP is 231.29 g/mol. The InChI Key of FPyMP is AOBVQANNYZUMJC-UHFFFAOYSA-N.
Physical And Chemical Properties Analysis
FPyMP is a white to light yellow crystal. The compound is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, and acetonitrile. The melting point of FPyMP is reported to be between 146-148°C.
科学的研究の応用
Chemical Synthesis and Drug Design
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine and its derivatives have been extensively explored in the field of medicinal chemistry for their potential therapeutic applications. For example, the compound has been involved in the synthesis of alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, showcasing fewer side effects compared to other compounds (Habernickel, 2001). Additionally, its derivatives have been investigated for their potential in treating cancer by inhibiting Aurora A kinase, which plays a critical role in cell division (ロバート ヘンリー,ジェームズ, 2006).
Antipsychotic Potential
The constrained derivatives of piperidine, including those with furan components, have been evaluated as antipsychotic agents. These compounds were tested for their affinity towards dopamine and serotonin receptors, with certain derivatives showing selectivity for 5-HT(2A) receptors, suggesting potential use as neuroleptic drugs (Raviña et al., 2000).
Analytical and Spectral Studies
The compound and its derivatives have been the subject of analytical and spectral studies to understand their chemical behavior and interactions. For instance, Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate has been analyzed for its chelating properties with transition metals, which could have implications in developing new materials or catalysts (Patel, 2020).
Development of Antidepressant and Antianxiety Agents
Research into 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives has been conducted, highlighting their potential antidepressant and antianxiety activities. These studies indicate the compound's significant impact on reducing immobility times and showing antianxiety activity in preclinical models (Kumar et al., 2017).
Antimicrobial and Antifungal Applications
Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown varying degrees of inhibition against different bacterial and fungal strains, suggesting their potential as leads for the development of new antimicrobial agents (Patel, 2018).
将来の方向性
The future directions of FPyMP research could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
作用機序
Mode of Action
- This compound may participate in the Suzuki–Miyaura cross-coupling reaction. In this process, it forms a carbon–carbon bond through the interaction of organoboron reagents with palladium catalysts . Transmetalation occurs when nucleophilic organic groups (such as boron-containing compounds) transfer to palladium, resulting in the formation of a new Pd–C bond .
生化学分析
Biochemical Properties
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s furan ring is known to engage in π-π interactions with aromatic amino acids in proteins, while the pyrazole ring can form hydrogen bonds with enzyme active sites. These interactions facilitate the compound’s role as an enzyme modulator, influencing the activity of enzymes involved in metabolic pathways .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, it can upregulate genes involved in oxidative stress response, thereby enhancing cellular resilience to oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. It has been shown to inhibit certain kinases by competing with ATP for binding, thereby blocking phosphorylation events crucial for cell signaling. Additionally, it can induce changes in gene expression by interacting with nuclear receptors and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve stress resilience. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites. These metabolites can further participate in metabolic flux, influencing the levels of key metabolites in cellular pathways. The compound’s interaction with cofactors like NADPH is crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution in the bloodstream. The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can localize to the mitochondria, where it affects mitochondrial function and energy metabolism. Additionally, it can be found in the nucleus, where it interacts with nuclear receptors and transcription factors to modulate gene expression .
特性
IUPAC Name |
2-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-6-14-12(4-1)10-16-9-11(8-15-16)13-5-3-7-17-13/h3,5,7-9,12,14H,1-2,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBVQANNYZUMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




